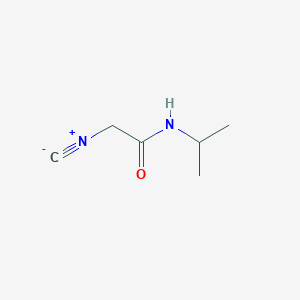

2-Isocyano-N-(propan-2-yl)acetamide

Description

Contextualization of Isocyanide Chemistry in Modern Organic Synthesis

Isocyanide chemistry, once a relatively niche area of study, has become increasingly prominent in modern organic synthesis. nih.gov The discovery of isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, has revolutionized the construction of complex molecules. nih.govrsc.org These reactions allow for the formation of multiple chemical bonds in a single step, offering a highly efficient and atom-economical approach to synthesizing diverse molecular scaffolds. nih.govrug.nl The unique reactivity of the isocyanide group, with its formal divalent carbon, provides the driving force for these powerful transformations. unifr.ch

Significance of α-Isocyanoacetamides as Versatile Building Blocks in Organic Synthesis

Among the various classes of isocyanides, α-isocyanoacetamides have emerged as particularly versatile building blocks. unifr.chrsc.org Their structure, incorporating both an isocyanide and an acetamide (B32628) functional group, allows them to participate in a wide range of chemical reactions. This dual reactivity makes them ideal starting materials for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. rsc.orgresearchgate.net The development of enantioselective reactions involving α-isocyanoacetamides has further expanded their utility, enabling the asymmetric synthesis of chiral molecules. unifr.ch

Structural Attributes and Nomenclature of 2-Isocyano-N-(propan-2-yl)acetamide

The chemical compound at the heart of this discussion is this compound. Its systematic IUPAC name is N-benzyl-N-propan-2-ylacetamide. nih.gov The structure consists of a central acetamide core, with an isocyano group attached to the α-carbon and a propan-2-yl (isopropyl) group bonded to the nitrogen atom.

| Property | Value |

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | N-benzyl-N-propan-2-ylacetamide |

| SMILES | CC(C)N(CC1=CC=CC=C1)C(=O)C |

| InChI | InChI=1S/C12H17NO/c1-10(2)13(11(3)14)9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3 |

Research Rationale and Articulation of Key Objectives for this compound Investigations

The unique structural features of this compound make it a compelling target for synthetic and mechanistic investigations. Research into this compound aims to fully elucidate its reactivity profile and explore its potential as a precursor to novel and synthetically useful molecules. Key objectives include developing efficient synthetic routes to this compound, systematically studying its participation in various chemical reactions, and applying this knowledge to the synthesis of complex molecular architectures. A particular focus is placed on its utility in multicomponent reactions, which are highly valued for their efficiency and ability to generate molecular diversity. rug.nl

Structure

2D Structure

3D Structure

Properties

CAS No. |

65294-68-0 |

|---|---|

Molecular Formula |

C6H10N2O |

Molecular Weight |

126.16 g/mol |

IUPAC Name |

2-isocyano-N-propan-2-ylacetamide |

InChI |

InChI=1S/C6H10N2O/c1-5(2)8-6(9)4-7-3/h5H,4H2,1-2H3,(H,8,9) |

InChI Key |

GIEUDFZAGPLJPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C[N+]#[C-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isocyano N Propan 2 Yl Acetamide

Historical Context and Evolution of Isocyanide Synthesis

The chemistry of isocyanides, or isonitriles, dates back to 1859, when Lieke first synthesized allyl isocyanide through the reaction of allyl iodide with silver cyanide. nih.gov This early method, however, was of limited practical use. More general and classical syntheses were developed shortly after in 1867 by Gautier and Hoffmann. nih.gov The Hofmann isocyanide synthesis, also known as the carbylamine reaction, involves the reaction of a primary amine with chloroform (B151607) and a base to produce a dichlorocarbene (B158193) intermediate, which then converts the amine to an isocyanide. wikipedia.org

A significant milestone in isocyanide synthesis was the development of the Ugi reaction, a multi-component reaction that utilizes isocyanides as key building blocks. wikipedia.org This spurred the need for reliable and versatile methods for their preparation. The most impactful and widely adopted method today is the two-step procedure also pioneered by Ugi, which involves the formylation of a primary amine to give an N-substituted formamide (B127407), followed by the dehydration of this formamide to yield the isocyanide. researchgate.netresearchgate.net This approach is favored for its reliability and broad applicability. scispace.com The discovery of naturally occurring isocyanides, starting with xanthocillin from Penicillium notatum in 1950, further fueled interest in this unique functional group. nih.govresearchgate.net

Precursor Design and Synthesis Strategies for N-(propan-2-yl)acetamide Derivatives

The synthesis of 2-Isocyano-N-(propan-2-yl)acetamide logically proceeds from an N-(propan-2-yl)acetamide derivative. The key step is the formation of the isocyano group from a corresponding formamide precursor.

Synthesis of N-(propan-2-yl)formamide as a Direct Precursor

The most direct precursor for the target isocyanide is N-(propan-2-yl)formamide, also known as N-isopropylformamide. nih.govnih.gov The synthesis of N-substituted formamides is a standard and well-established transformation in organic chemistry. researchgate.net Generally, this is achieved through the formylation of a primary amine. scispace.com In this specific case, isopropylamine (B41738) would be reacted with a formylating agent, such as formic acid or formyl acetyl anhydride, to produce N-(propan-2-yl)formamide. This compound serves as the immediate substrate for the subsequent dehydration reaction to generate the isocyanide.

Alternative Routes to N-(propan-2-yl)-2-haloacetamides

An alternative class of precursors are N-(propan-2-yl)-2-haloacetamides. These compounds, particularly N-isopropyl-2-chloroacetamide, are valuable intermediates in organic synthesis. nih.gov The general and most common method for their preparation involves the acylation of the corresponding primary amine with a haloacetyl halide. rsc.org Specifically, N-(propan-2-yl)-2-chloroacetamide is synthesized by reacting isopropylamine with chloroacetyl chloride, often in the presence of a base like triethylamine (B128534) or even an excess of the amine itself to neutralize the hydrogen chloride byproduct. These N-haloacetamide compounds can then be subjected to nucleophilic substitution reactions to build more complex structures.

Optimization of Dehydration Conditions for Isocyanide Formation from Formamides

The crucial step in the synthesis of this compound from its formamide precursor is the dehydration reaction. The efficiency of this transformation is highly dependent on the choice of dehydrating agent, solvent, and temperature.

Evaluation of Dehydrating Reagents and Catalytic Systems (e.g., POCl₃, Triphosgene)

A variety of dehydrating agents have been developed for the conversion of formamides to isocyanides. Phosphorus oxychloride (POCl₃) is the most commonly used reagent due to its effectiveness for a wide range of substrates and the formation of inorganic phosphate (B84403) byproducts, which are preferable to organic waste. researchgate.net Triphosgene, a stable solid surrogate for the highly toxic phosgene (B1210022) gas, is also a very potent dehydrating agent for this transformation. wikipedia.orgscispace.com However, like phosgene, it is highly toxic and requires careful handling. nih.gov

Other reagents have been investigated as alternatives. p-Toluenesulfonyl chloride (p-TsCl) has been shown to be effective, particularly for non-sterically hindered aliphatic formamides, and can offer a more sustainable option compared to phosphorus- or phosgene-based reagents. researchgate.net The Burgess reagent is another mild and selective option, noted for its effectiveness with substrates containing sensitive functional groups. A combination of triphenylphosphine (B44618) (PPh₃) and iodine has also been reported as a mild and cost-effective system for this dehydration.

Table 1: Comparison of Common Dehydrating Reagents for Formamide Dehydration

| Reagent/System | Common Base | Advantages | Disadvantages | Citations |

| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | Widely applicable, effective, inorganic byproducts. | Toxic, corrosive, requires careful handling. | , wikipedia.org, researchgate.net |

| Triphosgene | Triethylamine, Pyridine | Highly potent, solid (easier to handle than phosgene). | Highly toxic, generates phosgene in situ. | wikipedia.org, scispace.com, |

| p-Toluenesulfonyl Chloride (p-TsCl) | Pyridine | Less toxic, sustainable, avoids column chromatography. | Mainly for non-sterically hindered substrates. | researchgate.net, researchgate.net |

| Burgess Reagent | None required | Mild, selective, good for sensitive substrates. | Higher cost, generates organic byproducts. | |

| Triphenylphosphine (PPh₃) / Iodine | Triethylamine | Mild conditions, cost-effective reagents. | Generates triphenylphosphine oxide byproduct. |

Influence of Solvent Systems and Reaction Temperature on Yield and Selectivity

The choice of solvent and reaction temperature plays a critical role in the successful synthesis of isocyanides from formamides. The reaction is typically performed in the presence of a tertiary amine base, such as triethylamine or pyridine. wikipedia.org In some protocols, the amine base itself can act as the solvent, leading to a "co-solvent-free" system which can be more efficient and sustainable. wikipedia.org Dichloromethane (DCM) is a very common co-solvent used to dissolve the formamide substrate. researchgate.net

Reaction temperature must be carefully controlled. The dehydration is often exothermic, and lower temperatures are generally preferred to manage the reaction rate and prevent side reactions or decomposition of the product. Many procedures report an optimal temperature of 0 °C, which has been found to provide the highest yields in short reaction times, often less than 5-15 minutes. Running the reaction at room temperature can lead to significantly lower yields. The molar ratio of the formamide to the dehydrating agent is also a key parameter, with a 1:1 ratio often being sufficient for complete conversion when using potent reagents like POCl₃.

Table 2: Influence of Reaction Parameters on Isocyanide Synthesis via Formamide Dehydration

| Parameter | Condition | Effect on Reaction | Rationale | Citations |

| Temperature | 0 °C | Optimal yield and reaction rate. | Controls exothermicity, minimizes side reactions and product degradation. | |

| Room Temperature | Significantly lower yield. | Increased side reactions and potential for product polymerization/decomposition. | ||

| Solvent | Triethylamine (as solvent) | High efficiency, co-solvent-free, green. | Acts as both base and solvent, simplifying the reaction mixture. | , wikipedia.org |

| Dichloromethane (DCM) | Common co-solvent, good substrate solubility. | Traditional solvent, effective but has environmental/health concerns. | researchgate.net | |

| Base | Triethylamine | Superior results among common organic bases. | Effectively facilitates the elimination steps in the dehydration mechanism. | wikipedia.org |

| Pyridine | Commonly used, effective base. | Alternative tertiary amine base, also effective in the dehydration process. |

Reaction Kinetics and In-Situ Process Monitoring Techniques

Detailed kinetic studies specifically for the synthesis of this compound are not extensively documented in peer-reviewed literature. However, the principles of reaction kinetics for analogous isocyanide syntheses, typically involving the dehydration of N-formyl precursors, can be applied. The reaction rate is generally dependent on factors such as the concentration of the formamide, the dehydrating agent, the solvent system, and the temperature.

To effectively study these kinetics and ensure optimal reaction control, various in-situ process monitoring techniques are applicable. These methods allow for real-time tracking of reactant consumption and product formation without the need for sample extraction.

Applicable In-Situ Monitoring Techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): This is a powerful tool for monitoring the key functional group transformations. The synthesis of an isocyanide from a formamide can be tracked by the disappearance of the formamide's characteristic C=O and N-H stretching bands and the appearance of the strong, sharp isocyanide (N≡C) stretching vibration, typically in the 2100-2200 cm⁻¹ region.

Near-Infrared (NIR) Spectrometry: NIR has been successfully used for in-situ monitoring of fermentation processes and could be adapted for this synthesis. nih.gov It can track changes in concentrations of organic species in the reaction mixture, offering a non-invasive way to follow the reaction progress. nih.gov

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can detect the vibrational modes of the key functional groups. The isocyanide N≡C stretch is Raman-active. Surface-Enhanced Raman Scattering (SERS) has been demonstrated as a highly sensitive method for in-situ tracking involving isocyanides, highlighting the potential for detailed mechanistic and kinetic studies by using the isocyanide group as a spectroscopic probe. acs.org

Monitoring the reaction in real-time enables precise determination of the reaction endpoint, which is crucial for preventing the formation of byproducts or the degradation of the acid-sensitive isocyanide product. rsc.org This leads to improved yield, purity, and process safety.

Exploration of Alternative Synthetic Pathways

While the dehydration of N-(propan-2-yl)-2-(formamido)acetamide represents a standard route, the exploration of alternative pathways is crucial for discovering more efficient, versatile, or sustainable methods.

Nucleophilic Substitution Reactions with Activated Methylene (B1212753) Compounds

A plausible alternative approach involves the use of precursors containing an activated methylene group, such as a 2-halo-N-(propan-2-yl)acetamide derivative. Cyanoacetamide derivatives, which feature an active methylene group, are versatile synthons in heterocyclic chemistry and demonstrate the reactivity of this position. ekb.egresearchgate.net

This hypothetical pathway would likely involve a two-step process:

Synthesis of an appropriate electrophile: Preparation of a precursor like 2-chloro-N-(propan-2-yl)acetamide or 2-bromo-N-(propan-2-yl)acetamide. The synthesis of similar N-substituted 2-haloacetamides is well-established. researchgate.netresearchgate.netnih.gov

Nucleophilic Substitution: Reaction of the halo-acetamide derivative with a nucleophilic isocyanide source. A potential reagent would be silver(I) cyanide (AgCN), which is known to react with alkyl halides to form isocyanides.

The reaction would proceed as follows:

Cl-CH₂-C(=O)NH-CH(CH₃)₂ + AgCN → N≡C-CH₂-C(=O)NH-CH(CH₃)₂ + AgCl

This pathway's feasibility would depend on the relative reactivity of the halide and the potential for side reactions. The table below outlines a hypothetical set of conditions for this exploration.

| Parameter | Proposed Condition | Rationale |

| Starting Material | 2-chloro-N-(propan-2-yl)acetamide | A common and accessible electrophile. |

| Isocyanide Source | Silver(I) Cyanide (AgCN) | Known to favor isocyanide formation over nitrile. |

| Solvent | Aprotic polar solvent (e.g., DMF, Acetonitrile) | To solubilize reactants and facilitate SN2 reaction. |

| Temperature | 50-80 °C | To provide sufficient activation energy without promoting decomposition. |

| Additives | None typically required | The reaction is driven by the precipitation of silver halide. |

Carbonylation and Coupling Strategies

Modern synthetic chemistry offers powerful carbonylation and coupling reactions that could be adapted for the synthesis of this compound. These methods often involve transition-metal catalysis, typically with palladium or cobalt. organic-chemistry.orgnih.gov

A theoretical aminocarbonylation approach could construct the acetamide (B32628) backbone. For example, a palladium-catalyzed reaction could couple an appropriate methyl-isocyanide derivative, carbon monoxide, and isopropylamine. organic-chemistry.org A more direct, albeit challenging, strategy might involve the carbonylative coupling of precursors that can generate the isocyano-methyl fragment.

Visible-light-mediated photoredox catalysis presents a milder alternative to traditional thermal methods for amide synthesis. nih.gov A hypothetical strategy could involve the cobalt-catalyzed aminocarbonylation of a halo-methyl isocyanide precursor with isopropylamine under visible light irradiation. nih.gov

The table below outlines a conceptual framework for a palladium-catalyzed carbonylative coupling approach.

| Component | Example | Role |

| Catalyst | Pd(PPh₃)₄ or other Pd(0) complex | Catalyzes the oxidative addition and reductive elimination steps. |

| Carbonyl Source | Carbon Monoxide (CO) gas or a CO-releasing molecule (COgen) nih.gov | Provides the carbonyl group for the amide. |

| Amine | Isopropylamine | The nitrogen source for the N-(propan-2-yl)amide moiety. |

| Alkyl Halide | Iodomethyl isocyanide (hypothetical) | Provides the isocyano-methyl fragment. |

| Base | A non-nucleophilic base (e.g., K₂CO₃, Et₃N) | To neutralize the hydrogen halide formed during the reaction. |

| Solvent | Anhydrous aprotic solvent (e.g., THF, Dioxane) | To ensure a water-free environment for the organometallic catalysis. |

Scalability Considerations and Green Chemistry Approaches in Synthetic Design

The practical application of any synthetic route depends on its scalability and environmental impact. For isocyanide synthesis, which traditionally involves toxic reagents and generates significant waste, adopting green chemistry principles is paramount. rsc.orgacs.orgnih.gov

Scalability: The dehydration of N-formamides using phosphorus oxychloride and a base like triethylamine has been successfully scaled up to a 0.5 mole scale, demonstrating the industrial feasibility of this core reaction. rsc.org Key challenges in scaling up include managing the exothermic nature of the reaction and purifying the potentially volatile and odorous isocyanide product. rsc.orgrsc.org Column chromatography is often used for purification, but on a large scale, distillation or crystallization would be more practical. The use of flow chemistry offers a promising solution for scalability, providing enhanced heat transfer, improved safety, and the potential for continuous production. rsc.org

Green Chemistry Approaches: Several strategies can be employed to make the synthesis of this compound more sustainable.

Safer Reagents: Replacing the commonly used phosphorus oxychloride with greener alternatives like p-toluenesulfonyl chloride (p-TsCl) can significantly improve the process's environmental profile. rsc.org p-TsCl is less toxic, the protocol is simpler, and the work-up is more straightforward. rsc.org

Greener Solvents: Traditional synthesis often uses chlorinated solvents like dichloromethane. rsc.org Research has shown that isocyanide synthesis can be performed in water under micellar conditions, drastically reducing the environmental impact of the solvent. uniupo.it

Atom Economy and Waste Reduction: The efficiency of a reaction can be measured by its E-factor (Environmental Factor), which is the mass ratio of waste to the desired product. The goal is to minimize this value. The use of p-TsCl has been shown to result in lower E-factors compared to POCl₃. rsc.org Isocyanide-based multicomponent reactions (I-MCRs) are inherently atom-economical as they combine several reactants into a single product, reducing waste. acs.orgnih.gov

The table below compares different dehydration reagents based on green chemistry principles, as applied to general aliphatic isocyanide synthesis.

| Dehydrating Agent | Typical Yield | E-Factor (Example) | Green Chemistry Considerations | Reference |

| Phosphorus Oxychloride (POCl₃) | High | Higher | Toxic reagent, corrosive byproducts, often requires chlorinated solvents. | rsc.org |

| p-Toluenesulfonyl Chloride (p-TsCl) | Up to 98% | 6.45 (lowest reported) | Less toxic, cheaper, simplified protocol and work-up, significantly reduced E-factor. | rsc.org |

| Triphenylphosphine (PPh₃) / Iodine | Variable | Higher | Generates triphenylphosphine oxide as a stoichiometric byproduct, which can be difficult to remove. | rsc.org |

By integrating these considerations, the synthesis of this compound can be designed to be not only efficient and high-yielding but also safe, scalable, and environmentally responsible.

Reactivity and Transformational Chemistry of 2 Isocyano N Propan 2 Yl Acetamide

Fundamental Reactivity Profile of the Isocyano Group: Electrophilic and Nucleophilic Character

The isocyano group (–N≡C) is often described as a "chameleon" among functional groups in organic chemistry because it possesses both electrophilic and nucleophilic characteristics at the terminal carbon atom. nih.govacs.org This dual reactivity, or amphiphilicity, is a direct consequence of its electronic structure and can be rationalized using frontier molecular orbital (FMO) theory. nih.govacs.org

The isocyanide carbon has a σ-type lone pair of electrons, which accounts for its nucleophilic and Lewis base properties. nih.gov It also has an energetically accessible π-orbital pair (HOMO-1) that can act as a nucleophile. acs.org Conversely, the low-energy π* antibonding orbitals are centered on the carbon, allowing it to act as an electrophile or Lewis acid by accepting electrons. nih.govacs.org This unique electronic arrangement enables the isocyanide carbon to engage in reactions with both nucleophiles and electrophiles simultaneously, a characteristic that underpins its utility in α-addition reactions. acs.orgnih.gov The reactivity of isonitriles as weak nucleophiles is typically limited to reactions with highly electrophilic species. researchgate.net

This amphiphilic nature means that, depending on the reaction partner and conditions, isocyanides can behave as either electron donors or acceptors. nih.gov This contrasts with most other functional groups where the nucleophilic and electrophilic sites are on different atoms. acs.org

Multicomponent Reactions (MCRs) Incorporating 2-Isocyano-N-(propan-2-yl)acetamide

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are a cornerstone of modern synthetic and medicinal chemistry. The unique reactivity of the isocyano group makes compounds like this compound ideal components for these transformations.

The Ugi four-component reaction (U-4CR) is a prominent MCR that exemplifies the utility of isocyanides. semanticscholar.org It typically involves the reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like backbone known as a bis-amide. semanticscholar.orgthieme-connect.de The reaction is highly valued for its efficiency and ability to generate molecular diversity. researchgate.net

The generally accepted mechanism proceeds through several key steps:

Imine Formation : The aldehyde (or ketone) and the amine react to form an imine (or iminium ion). semanticscholar.org

Nucleophilic Attack : The nucleophilic isocyanide carbon attacks the imine, forming a highly reactive nitrilium ion intermediate. semanticscholar.orgresearchgate.net

Acyl Transfer : This intermediate is then trapped by the carboxylate anion. researchgate.net

Mumm Rearrangement : A subsequent intramolecular acyl transfer, known as the Mumm rearrangement, yields the stable α-acylamino amide product. semanticscholar.org

In this reaction, this compound serves as the isocyanide component, contributing its characteristic carbon and nitrogen atoms to the final scaffold. The use of so-called "convertible isocyanides" in Ugi reactions allows for post-transformation modifications, further expanding the accessible chemical space. nih.gov

Table 1: General Components of the Ugi Four-Component Reaction

| Component | Role | Example |

|---|---|---|

| Carbonyl Compound | Electrophile | Aldehyde, Ketone |

| Amine | Nucleophile | Primary Amine |

| Carboxylic Acid | Nucleophile (anion) | Acetic Acid |

The Passerini three-component reaction (P-3CR) is one of the oldest known isocyanide-based MCRs, first reported in 1921. wikipedia.org It involves the combination of an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for rapidly assembling complex molecules from simple precursors. wikipedia.orgresearchgate.net

The mechanism of the Passerini reaction is thought to depend on the solvent. wikipedia.org

In aprotic, non-polar solvents , a concerted mechanism is proposed, where a trimolecular reaction occurs via a cyclic transition state, facilitated by hydrogen bonding. wikipedia.orgorganic-chemistry.org

In polar solvents , an ionic mechanism is more likely, beginning with the protonation of the carbonyl, followed by nucleophilic attack from the isocyanide to generate a nitrilium intermediate. This intermediate is then attacked by the carboxylate, leading to the final product after an acyl transfer. semanticscholar.orgwikipedia.orgnih.gov

As the isocyanide component, this compound reacts with the electrophilic carbonyl carbon and the nucleophilic carboxylate, demonstrating the α-addition chemistry that is characteristic of the isocyano group. acs.org

Table 2: General Components of the Passerini Three-Component Reaction

| Component | Role | Example |

|---|---|---|

| Carbonyl Compound | Electrophile | Aldehyde, Ketone |

| Carboxylic Acid | Nucleophile (anion) | Benzoic Acid |

Diversity-Oriented Synthesis (DOS) is a synthetic strategy aimed at producing libraries of structurally diverse small molecules in a limited number of steps, often starting from a common precursor. nih.govnih.gov This approach is invaluable in drug discovery and chemical biology for exploring vast regions of chemical space to identify new bioactive compounds. nih.govwiley.com

Multicomponent reactions like the Ugi and Passerini reactions are ideal tools for DOS because they allow for the rapid generation of molecular complexity and diversity. unina.it By simply varying the different input components (aldehyde, amine, carboxylic acid) used with a single isocyanide like this compound, a large library of structurally distinct molecules can be synthesized efficiently. nih.gov The products of these reactions serve as complex molecular scaffolds that can be further elaborated, leading to natural product-like structures and other valuable compounds. researchgate.netnih.gov

Cycloaddition Chemistry

Beyond multicomponent reactions, the isocyano group of this compound is an active participant in cycloaddition reactions, which are powerful methods for constructing heterocyclic rings.

The [3+2] cycloaddition is a key transformation for synthesizing five-membered heterocycles. Isocyanides are effective partners in these reactions for producing rings such as oxazoles and pyrroles. nih.govijpsonline.com

Oxazole (B20620) Synthesis: A well-known method for synthesizing oxazoles is the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), an α-sulfonylated isocyanide. ijpsonline.comsemanticscholar.org This reaction proceeds via a [3+2] cycloaddition pathway where the deprotonated isocyanide acts as a C2N1 "3-atom synthon". semanticscholar.org A plausible mechanism involves the deprotonated isocyanide adding to the aldehyde, followed by an intramolecular cyclization to form an oxazoline (B21484) intermediate, which then eliminates the sulfonyl group to yield the aromatic oxazole. ijpsonline.comsemanticscholar.org Similarly, this compound can react with activated carboxylic acids (e.g., acylpyridinium salts) in a process that forms an intermediate that cyclizes to the oxazole product. nih.gov

Table 3: Example of a [3+2] Cycloaddition for Oxazole Synthesis

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| Carboxylic Acid (activated) | This compound | Substituted Oxazole |

Pyrrole (B145914) Synthesis: The synthesis of pyrroles can also be achieved through various synthetic routes. nih.gov For instance, certain methods involve reacting a pyrrole with chlorosulfonyl isocyanate and then treating the product with an amide to generate pyrrole-2-carbonitriles, which are precursors to other pyrrole derivatives. google.com While direct [3+2] cycloaddition of this compound to form pyrroles is less commonly documented in introductory literature, the general reactivity of isocyanides suggests their potential in cycloaddition strategies with appropriate alkene or alkyne partners to construct pyrrole and other heterocyclic scaffolds.

Other Pericyclic Reactions and Intramolecular Cyclizations

Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of modern synthetic chemistry. While specific examples involving this compound are not extensively documented, the inherent reactivity of the isocyanide and amide functionalities suggests potential for various intramolecular cyclizations.

Alkynes and cumulenes, which share the feature of sp-hybridized carbon atoms, readily undergo pericyclic reactions leading to cycloaromatization. eurekaselect.com This principle can be extended to isocyanides. For instance, enediynes, enyne-cumulenes, and yne-diynes participate in reactions like the Bergman, Myers-Saito, and Schreiner-Pascal cyclizations to form dehydrobenzene and related aromatic species. eurekaselect.com It is conceivable that a suitably substituted derivative of this compound could undergo analogous intramolecular cycloaromatization reactions.

Furthermore, direct photolysis of compounds like 2-iodo-N-(2-arylethyl)imidazoles can induce intramolecular cyclization via an aryl radical, leading to the formation of new heterocyclic ring systems. unipv.it This suggests that photochemically-induced intramolecular cyclizations could be a viable strategy for transforming this compound into more complex structures.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for forging new chemical bonds with high efficiency and selectivity. The isocyanide group in this compound is an excellent ligand for various transition metals, enabling a diverse range of catalytic transformations.

Transition metal catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. mdpi.comresearchgate.net These reactions are fundamental to the synthesis of complex organic molecules. mdpi.com Alcohols, for example, can serve as acyl precursors in the synthesis of ketones, esters, and amides through transition metal-catalyzed processes. mdpi.com

Recent advancements have focused on developing novel acylation methods by exploiting versatile and accessible acylating reagents. mdpi.com For instance, nickel catalysts have been shown to play a dual role in the oxidative dehydrogenation of alcohols to aldehydes and the subsequent regioselective hydroacylation of aldehydes with olefins. mdpi.com Similarly, palladium-catalyzed cross-coupling reactions are widely used for C-C bond formation. rsc.org For instance, the Suzuki-Miyaura coupling reaction, often catalyzed by palladium nanoparticles, is a robust method for creating biaryl compounds. mdpi.com

The isocyanide functionality can actively participate in these catalytic cycles. For example, heteroatom radicals can add to isocyanides to construct nitrogen-containing organic molecules. beilstein-journals.org This reactivity opens up avenues for incorporating the this compound motif into larger molecular frameworks through C-C and C-heteroatom bond-forming reactions.

Achieving high levels of chemo-, regio-, and stereoselectivity is a primary goal in synthetic organic chemistry. mdpi.com The choice of catalyst, ligands, and reaction conditions plays a crucial role in directing the outcome of a catalytic reaction.

For example, in the synthesis of pyridines from oximes and alkynes, the use of rhodium(III) catalysts with sterically different ligands (Cp* vs. Cpt) leads to complementary selectivities. rsc.org Similarly, in nickel-catalyzed couplings of enals and alkynes, simply varying the phosphine (B1218219) ligand can selectively promote either alkylative coupling or reductive cycloaddition pathways. rsc.org The nature of the metal nanoparticle co-catalyst can also dictate product selectivity in cross-coupling reactions. mdpi.com For instance, in the reaction of toluene (B28343) with acetone, a palladium nanoparticle catalyst favors the formation of 1-(o-tolyl)propan-2-one, while a platinum nanoparticle catalyst promotes the formation of 4-phenylbutan-2-one. mdpi.com Such principles of selectivity control are directly applicable to transformations involving this compound, allowing for the precise construction of target molecules.

| Catalyst System | Reactants | Product | Selectivity |

| Rhodium(III)/Cp* or Cpt | Oximes and Alkynes | Pyridines | Complementary regioselectivity based on ligand. rsc.org |

| Nickel/Phosphine Ligand | Enals and Alkynes | Alkylative coupling or reductive cycloaddition product | Pathway selection guided by the phosphine ligand. rsc.org |

| Palladium Nanoparticles | Toluene and Acetone | 1-(o-tolyl)propan-2-one | High selectivity for this specific isomer. mdpi.com |

| Platinum Nanoparticles | Toluene and Acetone | 4-phenylbutan-2-one | High selectivity for this specific isomer. mdpi.com |

Radical Chemistry and Photoredox Catalysis Involving Isocyanide Functionality

Radical chemistry has witnessed a resurgence in recent years, largely due to the advent of visible-light photoredox catalysis. beilstein-journals.orgrsc.org This powerful technique allows for the generation of reactive radical intermediates under mild conditions, enabling a wide array of chemical transformations. rsc.org

Visible-light photoredox catalysis provides a versatile platform for generating various nitrogen-radical species, which can then be used to synthesize diverse nitrogen-containing compounds. rsc.org The isocyanide group is a known participant in radical reactions. For example, the addition of heteroatom radicals to isocyanides is a viable strategy for constructing nitrogen-containing molecules. beilstein-journals.org

Photoredox catalysis can be employed for C-H functionalization, allowing for the direct modification of otherwise unreactive C-H bonds. nih.gov This approach offers several advantages, including high regioselectivity and the avoidance of harsh oxidants. nih.gov Furthermore, photoredox-catalyzed radical-radical coupling reactions provide a novel route to multi-substituted nitrogen heterocycles. rsc.org These methodologies could be applied to this compound to generate novel and complex molecular architectures. Radical cascade reactions, triggered by photoredox catalysis, can lead to the formation of valuable N-heterocycles, carboxylic acids, esters, and amides. core.ac.uk

| Catalysis Type | Reaction | Intermediate | Application |

| Visible-Light Photoredox | Generation of N-radicals | Nitrogen-centered radicals | Synthesis of diverse N-containing compounds. rsc.org |

| Radical Addition | Addition of heteroatom radicals to isocyanides | Heteroatom and isocyanide adduct radical | Construction of nitrogen-containing molecules. beilstein-journals.org |

| Photoredox C-H Functionalization | Activation of C-H bonds | Carbon-centered radicals | Direct modification of organic molecules. nih.gov |

| Photoredox Radical-Radical Coupling | Coupling of two radical species | Biradical intermediates | Synthesis of multi-substituted N-heterocycles. rsc.org |

Functional Group Interconversions and Derivatization of the Amide Moiety

The amide functionality in this compound is a versatile handle for further chemical modifications. A wide range of functional group interconversions can be performed on the amide moiety to generate a library of derivatives.

Amides can be dehydrated to form nitriles using various reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or tosyl chloride (TsCl) in pyridine. vanderbilt.edu Conversely, nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. vanderbilt.edu The amide itself can be reduced to an amine.

Furthermore, the N-H bond of the amide can be functionalized through various reactions. For example, N-alkylation or N-arylation can be achieved under appropriate conditions. The amide can also participate in condensation reactions with other functional groups, leading to the formation of more complex structures. These transformations allow for the systematic modification of the properties of this compound, which can be valuable for various applications.

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Amide | P₂O₅, SOCl₂, or TsCl/pyridine | Nitrile. vanderbilt.edu |

| Nitrile | LiAlH₄ or H₂/Catalyst | Primary Amine. vanderbilt.edu |

| Amide | Reducing Agents | Amine |

| Amide | Alkyl Halide/Base | N-Alkyl Amide |

Advanced Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. While specific experimental NMR data for 2-Isocyano-N-(propan-2-yl)acetamide is not broadly available in published literature, the expected spectral characteristics can be predicted based on the chemical structure.

In ¹H NMR spectroscopy, the protons of the isopropyl group would likely appear as a doublet for the six methyl (CH₃) protons and a multiplet (septet) for the single methine (CH) proton. The methylene (B1212753) (CH₂) protons adjacent to the isocyano group would present a distinct signal, as would the N-H proton of the amide group, which may show broadening due to quadrupole effects and chemical exchange.

For ¹³C NMR, distinct signals would be expected for each unique carbon environment. The carbon of the isocyanide group (N≡C) typically resonates in a specific region of the spectrum. The carbonyl carbon (C=O) of the acetamide (B32628) would also have a characteristic chemical shift. The carbons of the isopropyl group and the methylene carbon would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups and may not represent exact experimental values.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH(CH₃)₂ | ~4.0 (septet, 1H) | ~42 |

| -CH(CH₃ )₂ | ~1.2 (doublet, 6H) | ~22 |

| CH₂ -NC | ~4.2 (singlet, 2H) | ~45 |

| N-H | ~7.5 (broad singlet, 1H) | - |

| C =O | - | ~168 |

| -NC | - | ~160 (broad) |

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, provides direct information about the nitrogen atoms. spectrabase.com The nitrogen of the isocyano group (-N≡C) would have a characteristic chemical shift that is distinct from the amide nitrogen (-NH-). This technique would be crucial for confirming the presence and electronic environment of the isocyanide functional group.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei. researchgate.netprinceton.eduslideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, for instance, between the isopropyl CH and CH₃ protons. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the definitive assignment of the protonated carbons in the molecule. researchgate.netprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It would be key in connecting the different fragments of the molecule, for example, showing a correlation from the N-H proton to the carbonyl carbon and the isopropyl methine carbon. researchgate.netprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's conformation and stereochemistry. researchgate.netyoutube.comresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands. researchgate.net

Isocyanide (νC≡N): A strong and sharp absorption band is expected in the region of 2150-2100 cm⁻¹, which is characteristic of the isocyanide stretching vibration.

Amide (νC=O): A strong absorption band, known as the Amide I band, would appear around 1650 cm⁻¹ corresponding to the carbonyl stretch.

Amide (νN-H): A moderate absorption for the N-H stretching vibration would be expected around 3300 cm⁻¹. The N-H bending vibration (Amide II band) would likely be observed near 1550 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds.

Table 2: Expected Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges and the exact values can be influenced by the molecular environment.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Isocyanide | C≡N stretch | 2150 - 2100 |

| Amide | N-H stretch | ~3300 |

| Amide | C=O stretch (Amide I) | ~1650 |

| Amide | N-H bend (Amide II) | ~1550 |

| C-H (Aliphatic) | C-H stretch | 3000 - 2850 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. libretexts.orglibretexts.org

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass and confirm its molecular formula (C₇H₁₂N₂O). The mass spectrum would show a molecular ion peak [M]⁺.

The fragmentation pattern would be influenced by the different functional groups. Common fragmentation pathways for amides include cleavage of the bonds adjacent to the carbonyl group. libretexts.org The isocyanide moiety and the isopropyl group would also lead to characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure. For instance, the loss of an isopropyl group or a methyl group from the isopropyl substituent would result in specific fragment ions. docbrown.info

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the determination of the exact molecular formula.

For this compound (C₆H₁₀N₂O), the theoretical exact mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺ would be calculated. An experimental HRMS analysis would then be expected to yield a value that matches this theoretical mass with a very small error margin (typically < 5 ppm). This level of accuracy distinguishes the target compound from other molecules that might have the same nominal mass but a different elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 127.0866 | Data Not Available | Data Not Available |

| [M+Na]⁺ | 149.0685 | Data Not Available | Data Not Available |

This table represents the type of data that would be generated from an HRMS experiment. The actual observed m/z values are currently unavailable in the scientific literature.

X-ray Diffraction Analysis for Solid-State Structures and Absolute Configuration

Should this compound be obtained as a crystalline solid, single-crystal X-ray diffraction would be the gold standard for determining its three-dimensional structure. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

The analysis would reveal key structural parameters, such as the geometry of the isocyanide and acetamide functional groups and the conformation of the N-isopropyl substituent. Furthermore, the packing of the molecules within the crystal lattice, governed by intermolecular forces like hydrogen bonding, would be elucidated.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume (ų) | Data Not Available |

| Z (Molecules per unit cell) | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

| R-factor | Data Not Available |

This table outlines the fundamental data obtained from a single-crystal X-ray diffraction study. As no such study has been published for this compound, the data remains hypothetical.

Chiroptical Spectroscopy (e.g., Circular Dichroism/Optical Rotatory Dispersion) for Enantiomeric Excess Determination (if chiral derivatives are synthesized)

The parent molecule, this compound, is achiral. However, if chiral derivatives were to be synthesized, for instance, by introducing a stereocenter, chiroptical spectroscopy would become a critical tool for their characterization. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are sensitive to the differential interaction of chiral molecules with left- and right-circularly polarized light.

The synthesis of an enantiomerically enriched sample would allow for the measurement of its specific rotation using polarimetry. CD spectroscopy would provide a spectrum with positive or negative bands corresponding to the electronic transitions of the chromophores within the chiral molecule. The intensity of these signals is directly proportional to the enantiomeric excess (ee) of the sample. These techniques are vital for confirming the success of an asymmetric synthesis and for assigning the absolute configuration of the newly created stereocenter, often in conjunction with theoretical calculations.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

The isocyano (-N≡C) group is a key determinant of the molecule's reactivity. Unlike its isomer, the nitrile group (-C≡N), the carbon atom in the isocyano group is divalent and possesses both a lone pair of electrons and a formal positive charge on the nitrogen, making it susceptible to both nucleophilic and electrophilic attack. acs.org DFT studies on isocyanide reactions have shown that the Highest Occupied Molecular Orbital (HOMO) is often localized on the isocyanide carbon, indicating its role as a primary site for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is typically associated with the π* orbitals of the N≡C bond, making it a target for nucleophiles.

The amide functionality introduces its own set of electronic features. The resonance between the nitrogen lone pair and the carbonyl group leads to a planar amide bond with a significant rotational barrier. DFT calculations on simple amides like N-methylacetamide have been instrumental in quantifying this barrier and understanding the delocalization of electrons across the O=C-N system. researchgate.net This resonance affects the acidity of the N-H proton and the nucleophilicity of the carbonyl oxygen.

For 2-isocyano-N-(propan-2-yl)acetamide, DFT calculations would likely predict a complex interplay between the electron-withdrawing nature of the isocyano group and the resonance effects of the amide bond. The isocyano group is expected to influence the charge distribution across the entire molecule, potentially affecting the rotational barrier of the amide bond and the acidity of the N-H proton.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

| HOMO Localization | Primarily on the isocyanide carbon | Consistent with DFT studies on various isocyanides, indicating this site's susceptibility to electrophilic attack. acs.org |

| LUMO Localization | π* orbitals of the isocyano and carbonyl groups | Typical for molecules containing these functional groups, suggesting sites for nucleophilic attack. |

| Amide Bond Geometry | Planar | Due to resonance, as observed in numerous computational studies on amides. researchgate.net |

| Dipole Moment | Significant | Arising from the polar isocyano and amide groups. |

Mechanistic Studies and Transition State Modeling for Reaction Pathways

Theoretical modeling of reaction mechanisms provides invaluable insights into the potential transformations of this compound. The unique reactivity of the isocyano group allows it to participate in a wide array of reactions, including multicomponent reactions, cycloadditions, and rearrangements. acs.orgresearchgate.netnih.gov

One of the most well-known reactions of isocyanides is the Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. nih.gov Mechanistic DFT studies on such reactions have elucidated the intricate details of the transition states, often involving a concerted or stepwise α-addition of the acid to the isocyanide carbon. researchgate.net For this compound, this suggests that in the presence of a carboxylic acid and an aldehyde or ketone, it could readily form more complex structures.

Another characteristic reaction is the isomerization of isocyanides to nitriles, which is often thermally or photochemically induced. Transition state modeling for the rearrangement of methyl isocyanide (CH₃NC) to acetonitrile (B52724) (CH₃CN) has revealed a high-energy, three-membered ring-like transition state. acs.org Similar computational approaches could be employed to determine the activation energy and reaction pathway for the isomerization of this compound to the corresponding nitrile.

The amide portion of the molecule is also susceptible to reaction, most notably hydrolysis. Theoretical studies on amide hydrolysis have detailed the mechanisms under both acidic and basic conditions, often involving the formation of a tetrahedral intermediate. researchgate.net The presence of the neighboring isocyano group could influence the rate and mechanism of hydrolysis of the amide bond in this compound.

Conformational Analysis and Stereochemical Predictions

The conformational flexibility of this compound is primarily governed by rotation around the C-C and C-N single bonds. Conformational analysis, using computational methods, can predict the relative stabilities of different conformers and the energy barriers between them. libretexts.orgyoutube.commaricopa.edu

A key feature is the rotation around the amide C-N bond. Due to the partial double bond character, the rotation is restricted, leading to the existence of cis and trans conformers. For secondary amides like this compound, the trans conformation, where the bulky isopropyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally more stable due to reduced steric hindrance. nih.gov

Table 2: Predicted Stable Conformers of this compound

| Conformer | Dihedral Angle (O=C-N-C_isopropyl) | Relative Stability | Key Interactions |

| trans | ~180° | Most stable | Minimized steric clash between the carbonyl oxygen and the isopropyl group. |

| cis | ~0° | Less stable | Significant steric repulsion between the carbonyl oxygen and the isopropyl group. |

Molecular Dynamics Simulations in Relevant Chemical Environments

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound in different chemical environments, such as in aqueous solution. tandfonline.com Such simulations model the movement of atoms over time, taking into account intermolecular forces between the solute and solvent molecules.

For this compound in water, MD simulations would likely show strong hydrogen bonding interactions between the amide group and surrounding water molecules. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are crucial in determining the solubility and solvation structure of the molecule. acs.org

The hydrophobic isopropyl group, on the other hand, would influence the local water structure, potentially leading to a "hydrophobic effect" where water molecules form a more ordered cage-like structure around it. MD simulations can quantify these effects by calculating radial distribution functions and analyzing the dynamics of water molecules in the solvation shell.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.gov While no specific QSRR studies on this compound and its derivatives have been reported, the principles can be applied to predict the reactivity of a hypothetical library of related compounds.

For instance, a series of 2-isocyano-N-alkylacetamide derivatives could be synthesized, and their reaction rates in a specific transformation (e.g., a multicomponent reaction) could be measured. Various molecular descriptors, such as electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters, would be calculated for each derivative using computational methods. nih.gov

By employing statistical methods like multiple linear regression or machine learning algorithms, a QSRR model could be developed that correlates these descriptors with the observed reactivity. Such a model would be valuable for predicting the reactivity of new, unsynthesized derivatives and for designing molecules with desired reaction characteristics.

Applications and Derivatization Strategies

Development of Complex Organic Scaffolds and Heterocyclic Systems via Isocyanide-Based Reactions

2-Isocyano-N-(propan-2-yl)acetamide is a valuable reagent in isocyanide-based multicomponent reactions (IMCRs), which are powerful tools for rapidly building molecular complexity from simple starting materials. wikipedia.orgwikipedia.org These reactions, such as the Passerini and Ugi reactions, allow for the one-pot synthesis of intricate molecular architectures.

The Passerini reaction , one of the oldest known IMCRs, involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org When this compound participates in this reaction, it provides the isocyanide component, leading to the formation of highly functionalized products. The reaction is believed to proceed through a concerted mechanism in apolar solvents, where a hydrogen-bonded cluster of the carboxylic acid and carbonyl compound reacts with the isocyanide. nih.gov In polar solvents, an ionic mechanism is thought to be operative. wikipedia.org

The Ugi four-component reaction (U-4CR) is another cornerstone of IMCRs, combining an isocyanide, an amine, a carbonyl compound, and a carboxylic acid to produce a bis-amide. wikipedia.orgnih.gov The use of this compound in the Ugi reaction allows for the introduction of the N-(propan-2-yl)acetamide moiety into the final product, which can be a desirable feature in medicinal chemistry for its potential to form hydrogen bonds and influence pharmacokinetic properties. The Ugi reaction is known for its high atom economy and typically proceeds rapidly at room temperature. wikipedia.org

These multicomponent reactions have been instrumental in the synthesis of various heterocyclic systems. For instance, cyanoacetamide derivatives, which are structurally related to the isocyanide, are extensively used as building blocks for the synthesis of a wide range of heterocycles, including thiazoles, pyrazoles, thiophenes, and pyridazines. sapub.orgtubitak.gov.trekb.egresearchgate.net The reactive nature of the cyano and acetamide (B32628) groups allows for cyclization reactions with various reagents to form these ring systems. tubitak.gov.trresearchgate.net

The versatility of these reactions is further expanded by employing bifunctional starting materials or by combining the multicomponent reaction with subsequent cyclization steps, leading to the generation of diverse and complex heterocyclic scaffolds. wikipedia.orgnih.gov For example, Ugi reaction products can undergo post-cyclization modifications to yield important heterocyclic structures like benzodiazepines and diketopiperazines. nih.gov

Table 1: Isocyanide-Based Multicomponent Reactions

| Reaction Name | Reactants | Product | Key Features |

|---|---|---|---|

| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy amide | Oldest IMCR, high atom economy. wikipedia.orgnih.gov |

| Ugi Reaction | Isocyanide, Amine, Aldehyde/Ketone, Carboxylic Acid | Bis-amide | High convergence and diversity. wikipedia.orgnih.gov |

Role as Precursors in Polymer Chemistry and Advanced Materials Science

The unique reactivity of the isocyanide group in this compound also lends itself to applications in polymer chemistry and materials science. Isocyanides are known to undergo polymerization, and the resulting poly(isocyanide)s can exhibit interesting properties, such as helical structures and liquid crystallinity. The pendant N-(propan-2-yl)acetamide group can influence the solubility and self-assembly behavior of the polymer.

Furthermore, isocyanides are excellent ligands for a variety of transition metals. The carbon atom of the isocyanide group can act as a strong σ-donor and a π-acceptor, similar to carbon monoxide. This allows this compound to be used as a ligand in the design and synthesis of organometallic complexes. These complexes can find applications in catalysis, for example, in cross-coupling reactions or as precursors for the synthesis of advanced materials with specific electronic or optical properties. The Passerini reaction itself has seen recent utility in polymer chemistry. wikipedia.org

Strategies for Stereoselective Synthesis of Enantioenriched Derivatives

The development of stereoselective methods for the synthesis of enantioenriched compounds is a major focus in modern organic chemistry, particularly for the preparation of pharmaceuticals. Several strategies can be employed to control the stereochemistry of reactions involving this compound.

One common approach is the use of chiral auxiliaries . wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed and ideally recycled. For instance, a chiral amine or carboxylic acid could be used in an Ugi reaction with this compound to induce diastereoselectivity. Examples of chiral auxiliaries include oxazolidinones and camphorsultam. wikipedia.org

Another strategy is the use of a chiral catalyst . In this approach, a small amount of a chiral catalyst, often a metal complex with a chiral ligand, is used to control the stereoselectivity of the reaction. This method is highly efficient as the catalyst can be used in substoichiometric amounts.

Substrate-controlled diastereoselective reactions are also possible, where the existing stereocenters in one of the reactants influence the stereochemical outcome of the reaction. For example, a chiral aldehyde or amine in a Passerini or Ugi reaction can lead to the formation of a specific diastereomer of the product. researchgate.net The first successful enantioselective Ugi reaction was reported in 2018. wikipedia.org

Design and Synthesis of Novel Catalysts and Reagents based on this compound

The structural features of this compound make it an attractive scaffold for the design of new catalysts and reagents. The isocyanide group can be used to anchor the molecule to a metal center, while the N-(propan-2-yl)acetamide moiety can be modified to introduce other functionalities.

For example, by incorporating a phosphine (B1218219) group or another coordinating group into the molecule, it could be used as a bidentate or pincer ligand in organometallic catalysis. The amide functionality provides a handle for further chemical modification, allowing for the fine-tuning of the steric and electronic properties of the resulting ligand and, consequently, the reactivity and selectivity of the catalyst.

Furthermore, derivatives of this compound could be designed to act as organocatalysts. The amide group, for instance, could participate in hydrogen bonding interactions to activate a substrate in a catalytic cycle.

Applications in Flow Chemistry and Microreactor Technology for Enhanced Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. nih.govebin.pub

The rapid and often exothermic nature of isocyanide-based multicomponent reactions makes them well-suited for implementation in flow chemistry systems. wikipedia.org By using a microreactor, the reaction conditions, such as temperature and residence time, can be precisely controlled, leading to higher yields and purities of the desired products. The use of flow chemistry can also enable the safe handling of potentially hazardous reagents and intermediates.

For example, a flow setup could be designed where streams of this compound, an aldehyde, a carboxylic acid, and an amine are mixed in a microreactor to perform a continuous Ugi reaction. This would allow for the efficient and scalable production of complex bis-amides. The integration of online purification techniques could further streamline the synthesis process, making it a powerful tool for the rapid generation of compound libraries for drug discovery.

Emerging Research Directions and Future Outlook

Exploration of Undiscovered Reactivity Modes and Tandem Processes

The isocyanide functional group is renowned for its dual electronic character, behaving as both a nucleophile and an electrophile at its terminal carbon atom. rsc.org This ambident reactivity is the foundation for a wide array of transformations, most notably multicomponent reactions (MCRs) like the Passerini and Ugi reactions. nih.gov Future research will likely focus on uncovering novel reactivity patterns for 2-Isocyano-N-(propan-2-yl)acetamide beyond these classical transformations.

The development of innovative isocyanide synthesis methods that operate under very mild conditions is enabling access to previously unstable or highly reactive isocyanide classes. rsc.orgrsc.org This suggests that the full reactive potential of even known compounds like this compound may not yet be realized. Researchers are poised to explore its participation in new types of cycloadditions, such as the [4+1] cycloaddition with tetrazines, and radical reactions. nih.govscripps.edu

Furthermore, there is a significant trend towards designing complex tandem or cascade reactions, where multiple bonds are formed in a single operation. Palladium-catalyzed cascade reactions involving isocyanide insertion have proven effective for constructing intricate heterocyclic scaffolds. nih.gov Applying these strategies to this compound could lead to the efficient, one-pot synthesis of novel, highly functionalized molecules. The discovery of entirely new reactivity modes, as demonstrated by the use of robotic platforms to find a novel multistep cascade for p-toluenesulfonylmethyl isocyanide (TosMIC), highlights the potential for unexpected and valuable transformations. nih.gov

Table 1: Potential Tandem Reactions Involving this compound

| Tandem Process Type | Potential Coupling Partners | Resulting Molecular Scaffold |

| Imidoylative MCR Cascade | Alkyl halides, Amines/Hydrazines | Highly substituted β-ketoamidines or 5-aminopyrazoles nih.gov |

| Intramolecular Imidoylative Buchwald-Hartwig | Ugi products under oxygen | Iminoisoindolinone derivatives nih.gov |

| [4+1] Cycloaddition / Cycloreversion | Tetrazine derivatives | Pyrazole derivatives nih.gov |

| Radical Alkylation / Cyclization | Amino acid-derived Katritzky salts | Functionalized Phenanthridines rsc.org |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Advancements in Asymmetric Synthesis and Catalyst Design

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. The development of asymmetric methods involving isocyanides is an active and fruitful area of research. Future work on this compound will undoubtedly leverage these advancements to create chiral molecules.

Significant progress has been made in designing chiral catalysts for isocyanide reactions. This includes cobalt-catalyzed enantioselective couplings and palladium-catalyzed insertions that can create sterically demanding chiral centers with high enantioselectivity. nih.govacs.org For instance, asymmetric Lewis base catalysis has been successfully applied to the Passerini reaction, a transformation where this compound could readily participate. acs.org

Another powerful strategy involves the use of chiral auxiliaries. By temporarily attaching a chiral group, it is possible to direct the stereochemical outcome of a reaction before cleaving the auxiliary. rsc.org Researchers are also developing new synthetic routes to enantiomerically pure isocyanide ligands themselves, which can then be used in asymmetric metal catalysis. nih.gov The application of these diverse strategies to the chemistry of this compound will facilitate the synthesis of complex, single-enantiomer products for a range of applications.

Table 2: Strategies for Asymmetric Synthesis with this compound

| Asymmetric Strategy | Catalyst/Reagent Type | Potential Reaction | Reference |

| Chiral Lewis Base Catalysis | Bidentate binaphthyl-derived phosphoramides | Enantioselective Passerini-type reactions | acs.org |

| Chiral Cobalt Catalysis | Chiral cobalt complex with a reductant | Asymmetric reductive coupling with electrophiles | acs.org |

| Chiral Auxiliary Approach | e.g., N-propionyl-oxazolidin-2-one | Substrate-controlled directed reactions | rsc.org |

| Chiral Ligand Synthesis | Phosphoramidate-mediated conversion of carbonyls | Creation of new chiral metal-isocyanide complexes | nih.gov |

Development of Sustainable and Biocatalytic Approaches to this compound Chemistry

In line with the principles of green chemistry, a major future direction is the development of more sustainable methods for both the synthesis and application of this compound. Recent breakthroughs in isocyanide synthesis have focused on improving efficiency and reducing environmental impact by increasing reaction speed, using milder conditions, and eliminating aqueous workups which generate significant waste. rsc.orgrsc.orgmdpi.com

The use of environmentally benign solvents, particularly water, is a key goal. Isocyanide-based multicomponent reactions (I-MCRs) have been shown to work effectively in water, which can accelerate reaction rates and simplify product isolation. nih.gov Another promising green approach is photoredox catalysis, which uses visible light to drive reactions under mild conditions, such as the alkylation of isocyanides using readily available amino acid derivatives. rsc.org

Biocatalysis, the use of enzymes to perform chemical transformations, represents a frontier in sustainable chemistry. nih.gov Enzymes offer unparalleled selectivity (chemo-, regio-, and enantio-) and operate under mild, aqueous conditions. nih.gov While the use of enzymes specifically for this compound is not yet reported, the broader field of biocatalysis is rapidly expanding. Future research could focus on discovering or engineering enzymes capable of recognizing and transforming this isocyanide, offering a highly efficient and green route to valuable chiral products.

Exploration of New Material Applications Beyond Traditional Organic Synthesis

While isocyanides are powerful tools in organic synthesis, their utility extends into the realm of materials science. A significant future outlook for this compound lies in its potential as a monomer for the creation of advanced functional polymers. Isocyanide-based polymers (IBPs) are a class of materials with tunable properties. acs.orgnih.gov By incorporating functional pendants into the polymer chain, researchers can endow the resulting materials with novel characteristics like optical activity or aggregation-induced emission. acs.orgnih.gov

The amide functionality within this compound is particularly interesting as it can engage in hydrogen bonding, potentially leading to polymers that self-assemble into ordered nanostructures. chemrxiv.org Furthermore, the development of multicomponent polymerizations (MCPs), for example using diisocyanides and CO2, offers a novel strategy for carbon capture and utilization while simultaneously producing functional heterocyclic polymers. acs.orgchemrxiv.org

Beyond polymers, the isocyano group is an excellent ligand for transition metals, similar to carbon monoxide. nih.govacs.org This opens the door to using this compound to create novel organometallic complexes, catalysts, or functional materials for sensing and electronics. Its ability to participate in the formation of functional hydrogels further broadens its potential applications in areas like biomedicine and pharmacology. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-Isocyano-N-(propan-2-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves acylation of isopropylamine with isocyanoacetic acid derivatives. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of the isocyanide group .

- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions like dimerization of the isocyanide moiety .

- Catalysts : Use of coupling agents (e.g., EDCI/HOBt) improves amide bond formation efficiency .

Yield optimization requires iterative adjustment of stoichiometry and monitoring via TLC or HPLC.

Q. How can the isocyanide functional group be characterized spectroscopically?

Methodological Answer:

- FT-IR : The isocyanide group (C≡N) exhibits a sharp peak near 2120–2150 cm⁻¹ , distinct from nitriles (~2250 cm⁻¹) .

- ¹³C NMR : The sp-hybridized carbon of the isocyanide group resonates at δ 120–130 ppm .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths (C≡N: ~1.16 Å) and angles.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in multicomponent reactions (MCRs)?

Methodological Answer: The isocyanide group participates in Ugi or Passerini reactions via nucleophilic attack on carbonyl carbons, forming α-acyloxy or α-amino amides. Key steps include:

- Kinetic studies : Monitor intermediates via stopped-flow NMR to resolve reaction pathways .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity .

- Isotopic labeling : Use ¹⁵N-labeled isocyanides to track incorporation into products via MS/MS .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

- Solubility variability : Use standardized DMSO stock solutions (≤0.1% v/v in assays) to avoid solvent interference .

- Assay conditions : Validate bioactivity (e.g., antimicrobial IC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa) and controls .

- Metabolite interference : Employ LC-MS to detect degradation products in biological matrices .

Q. What strategies are recommended for studying the compound’s interactions with biomolecular targets?

Methodological Answer:

- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to proteins like kinases or GPCRs .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, guided by crystallographic data (if available) .

- Thermal shift assays : Monitor protein thermal stability (ΔTm) upon ligand binding via differential scanning fluorimetry .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Solvent screening : Use vapor diffusion with 2:1 dioxane/water mixtures to promote crystal nucleation .

- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing to mitigate ice formation .

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-R-factor datasets .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting solubility data in organic vs. aqueous media?

Methodological Answer:

- Solubility parameter (δ) : Calculate Hansen parameters (δD, δP, δH) to predict miscibility with solvents like THF (δ ~18.6 MPa¹/²) .

- Co-solvency assays : Test binary solvent systems (e.g., ethanol/water) to enhance aqueous solubility .

- Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers, which may falsely indicate low solubility .

Q. What statistical approaches are recommended for validating reproducibility in synthetic yields?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to assess interactions between variables (e.g., temperature, solvent) .

- Control charts : Track batch-to-batch yield variability (>3σ triggers process review) .

- Grubbs’ test : Identify and exclude outliers in replicate reactions (α = 0.05) .

Advanced Applications and Theoretical Exploration

Q. How can this compound be utilized in designing photoactivatable probes?

Methodological Answer:

Q. What computational tools predict the compound’s metabolic stability in drug discovery pipelines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.